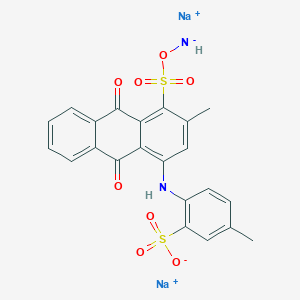
ITUHFYWLEKLXJM-UHFFFAOYSA-M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ITUHFYWLEKLXJM-UHFFFAOYSA-M is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is known for its vibrant color properties and is often used in dye and pigment industries. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ITUHFYWLEKLXJM-UHFFFAOYSA-M typically involves multiple steps. One common method includes the sulfonation of anthracene followed by nitration, reduction, and subsequent diazotization and coupling reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the use of large quantities of raw materials and solvents, with stringent control over reaction parameters to minimize impurities and maximize output.
Analyse Chemischer Reaktionen
Types of Reactions
ITUHFYWLEKLXJM-UHFFFAOYSA-M undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which are valuable in dye synthesis and other industrial applications.
Wissenschaftliche Forschungsanwendungen
ITUHFYWLEKLXJM-UHFFFAOYSA-M has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate with DNA, disrupting cellular processes and leading to cell death. Its sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: A parent compound with similar structural features but lacking the sulfonic acid and amino groups.
Disperse Orange 11: A dye with similar anthraquinone structure but different substituents.
1-Amino-2-methyl-9,10-anthracenedione: A closely related compound with similar chemical properties.
Uniqueness
ITUHFYWLEKLXJM-UHFFFAOYSA-M is unique due to its specific substituents, which impart distinct chemical and physical properties. Its solubility, reactivity, and color properties make it particularly valuable in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
1324-06-7 |
|---|---|
Molekularformel |
C22H16N2Na2O8S2 |
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
disodium;2-[(4-azanidyloxysulfonyl-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C22H17N2O8S2.2Na/c1-11-7-8-15(17(9-11)33(27,28)29)24-16-10-12(2)22(34(30,31)32-23)19-18(16)20(25)13-5-3-4-6-14(13)21(19)26;;/h3-10,23-24H,1-2H3,(H,27,28,29);;/q-1;2*+1/p-1 |
InChI-Schlüssel |
ITUHFYWLEKLXJM-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
1324-06-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















